molecular formula C16H13N5O3 B2899717 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine CAS No. 497063-40-8

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine

Cat. No.: B2899717
CAS No.: 497063-40-8
M. Wt: 323.312
InChI Key: NUAUTTDOZOQTHF-UHFFFAOYSA-N
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Description

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine (CAS 497063-40-8) is a chemical compound with the molecular formula C16H13N5O3 and a molecular weight of 323.31 g/mol . It belongs to the pyrimidine class of heterocyclic compounds, which are of significant research interest as they are core structures found in nucleic acids and many pharmaceutical agents, particularly kinase inhibitors . Pyrimidine diamine derivatives are recognized as important synthetic intermediates in organic and medicinal chemistry research . The specific spatial configuration and intermolecular interactions of related nitro-substituted pyrimidine diamine compounds have been a subject of crystallographic studies, revealing features such as polarized molecular structures and pi-pi stacking interactions, which are crucial for understanding their behavior in biological systems . This product, with a stated purity of 95% or higher, is intended for Research Use Only and is not intended for diagnostic or therapeutic uses .

Properties

IUPAC Name

5-nitro-4-N-(4-phenoxyphenyl)pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c17-15-14(21(22)23)16(19-10-18-15)20-11-6-8-13(9-7-11)24-12-4-2-1-3-5-12/h1-10H,(H3,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUAUTTDOZOQTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)NC3=NC=NC(=C3[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine typically involves the following steps:

    Phenoxyphenyl Substitution: The phenoxyphenyl group is introduced through a substitution reaction, where a phenoxyphenyl halide reacts with the pyrimidine derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.

    Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso derivatives or other oxidized products.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the substituent introduced.

Scientific Research Applications

5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine involves its interaction with molecular targets such as enzymes or receptors. The nitro group and phenoxyphenyl group play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The pyrimidine ring provides a scaffold that enhances the compound’s stability and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimidine-4,6-diamine derivatives exhibit diverse biological and chemical properties depending on their substituents. Below is a detailed comparison of structurally related compounds:

Structural and Molecular Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties/Applications References
5-Nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine C₁₆H₁₄N₆O₂ 322.32 -NO₂ (C5), -NH-C₆H₄-O-C₆H₅ (C4) Radiopharmaceutical precursor
5-Nitro-N,N′-diphenylpyrimidine-4,6-diamine C₁₆H₁₃N₅O₂ 307.31 -NO₂ (C5), -NH-C₆H₅ (C4, C6) Simpler phenyl substituents; lower polarity
N4,N6-Dimethyl-5-nitro-N4,N6-diphenylpyrimidine-4,6-diamine C₁₈H₁₇N₅O₂ 335.37 -NO₂ (C5), -N(CH₃)-C₆H₅ (C4, C6) Methylated amines; enhanced lipophilicity
2-(Heptylthio)pyrimidine-4,6-diamine C₁₁H₂₀N₄S 240.37 -S-C₇H₁₅ (C2) Sulfur-containing; potential enzyme inhibition
5-Iodopyrimidine-4,6-diamine C₄H₆IN₅ 239.03 -I (C5) Halogenated; used in cross-coupling reactions

Q & A

Q. How can synthesis optimization of 5-nitro-N4-(4-phenoxyphenyl)pyrimidine-4,6-diamine be systematically approached?

Synthesis optimization requires iterative adjustments to reaction parameters. Key factors include:

  • Catalyst selection : Palladium-based catalysts (e.g., Pd(PPh₃)₄) enhance coupling reactions for aryl substituents .
  • Temperature control : Elevated temperatures (80–120°C) improve reaction rates but may require inert atmospheres to prevent oxidation .
  • Solvent polarity : Polar aprotic solvents like DMF or DMSO stabilize intermediates in nucleophilic substitution steps .
  • Monitoring techniques : Thin-layer chromatography (TLC) and HPLC track reaction progress and purity .
    Statistical methods (e.g., Design of Experiments, DoE) reduce trial-and-error by identifying critical variables (e.g., molar ratios, time) .

Q. What characterization methods validate the structural integrity of this compound?

A multi-technique approach is essential:

  • X-ray crystallography : Resolves bond angles and dihedral angles (e.g., pyrimidine-phenyl ring interactions) .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions; NOESY detects spatial proximity of nitro and phenoxy groups .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₁₆H₁₄N₆O₂) and isotopic patterns .
  • Elemental analysis : Validates purity (>95%) by matching calculated vs. observed C/H/N/O percentages .

Q. How can researchers identify the primary biological targets of this compound?

Begin with in vitro screening:

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ assays to test activity against tyrosine kinases (e.g., EGFR, VEGFR) .
  • Cellular cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) quantify IC₅₀ values .
  • Docking simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to kinase ATP-binding pockets .

Q. What strategies ensure compound stability during storage and experimental use?

  • Storage conditions : Lyophilize and store at -20°C under argon to prevent nitro group degradation .
  • Solvent selection : Avoid protic solvents (e.g., water, methanol) that may hydrolyze the pyrimidine ring; use anhydrous DMSO for stock solutions .
  • UV-light protection : Shield from light to prevent photodegradation of the nitro moiety .

Q. How can computational tools guide the design of derivatives with enhanced activity?

  • Quantum chemical calculations : Density Functional Theory (DFT) optimizes substituent electronic effects (e.g., nitro group electron-withdrawing capacity) .
  • QSAR modeling : Correlate structural descriptors (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro and in vivo efficacy studies?

Contradictions often arise from pharmacokinetic (PK) variability:

  • Metabolic stability : Perform liver microsome assays to assess cytochrome P450-mediated degradation .
  • Solubility enhancement : Modify substituents (e.g., replace phenoxy with PEGylated groups) to improve bioavailability .
  • Tissue distribution : Radiolabel the compound (e.g., ¹⁴C) and track accumulation in target organs via autoradiography .

Q. What methodologies improve selectivity for kinase isoforms to minimize off-target effects?

  • Fragment-based design : Introduce steric hindrance (e.g., bulky tert-butyl groups) to block non-target kinase binding pockets .
  • Alanine scanning mutagenesis : Identify critical residues in target kinases; adjust substituents to exploit unique interactions .
  • Proteome-wide profiling : Use kinome-wide inhibitor screens (e.g., KINOMEscan) to assess selectivity across >400 kinases .

Q. How can multi-step synthesis efficiency be maximized for scaled-up production?

  • Flow chemistry : Continuous reactors reduce side reactions and improve heat transfer in exothermic steps (e.g., nitro group introduction) .
  • Catalyst recycling : Immobilize Pd catalysts on magnetic nanoparticles to reduce costs and waste .
  • Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Q. What experimental frameworks address discrepancies in structure-activity relationship (SAR) studies?

  • Orthogonal assays : Validate SAR trends using both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., cell migration) endpoints .
  • Cohort stratification : Group derivatives by substituent electronic properties (Hammett σ constants) to isolate electronic vs. steric effects .
  • Crystallographic validation : Co-crystallize derivatives with target kinases to confirm binding modes predicted by docking .

Q. How can researchers reconcile conflicting mechanistic hypotheses (e.g., redox activity vs. direct inhibition)?

  • Reactive oxygen species (ROS) assays : Use fluorescent probes (e.g., DCFH-DA) to quantify ROS generation in treated cells .
  • Knockout models : CRISPR-Cas9-engineered cells lacking specific kinases test whether activity is target-dependent .
  • Isothermal titration calorimetry (ITC) : Measure binding thermodynamics to distinguish covalent vs. non-covalent interactions .

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